Fenofibric Acid

Description

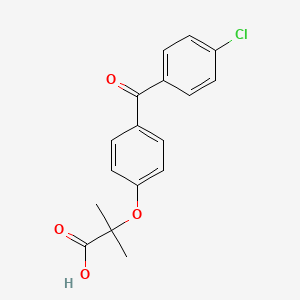

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041030 | |

| Record name | Fenofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42017-89-0 | |

| Record name | Fenofibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42017-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenofibric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenofibric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 42017-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOFIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Fenofibric Acid on PPARα

Abstract

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a cornerstone therapeutic agent for managing dyslipidemia, particularly hypertriglyceridemia.[1][2] Its clinical efficacy is rooted in a precise molecular mechanism centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated nuclear receptor that serves as a master regulator of lipid and lipoprotein metabolism.[3][4] This technical guide provides an in-depth exploration of this mechanism for researchers, scientists, and drug development professionals. We will dissect the process from the initial ligand-receptor binding event to the downstream transcriptional regulation of target genes and the resultant physiological changes in lipid homeostasis and inflammation. This document synthesizes data from structural biology, molecular assays, and in vivo studies to present a comprehensive and authoritative overview, complete with detailed experimental protocols for validating key aspects of this pathway.

Part 1: The Fenofibric Acid-PPARα Axis: Ligand and Receptor

Fenofibrate itself is pharmacologically inert; it is rapidly and completely hydrolyzed by tissue and plasma esterases to its active form, fenofibric acid, following oral administration.[5][6][7] This conversion is a critical first step, as fenofibric acid is the true ligand that engages the molecular machinery of lipid regulation.

The primary target of fenofibric acid is PPARα, a member of the nuclear receptor superfamily. PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, kidney, heart, and skeletal muscle, positioning it as a central hub for energy homeostasis.[8][9] In its basal state, PPARα may be complexed with co-repressors, maintaining transcriptional silence.[10][11] The introduction of a ligand like fenofibric acid initiates a cascade of events that transforms PPARα from a dormant receptor into a potent transcription factor.

Part 2: The Core Mechanism: From Ligand Binding to Gene Transcription

The activation of PPARα by fenofibric acid is a multi-step process that exemplifies the classic mechanism of nuclear receptor action. This process is fundamentally about converting a chemical signal (the presence of the drug) into a genomic response (altered gene expression).

Step 1: Ligand Binding and Conformational Change

Fenofibric acid binds directly to the ligand-binding domain (LBD) of PPARα.[12][13] X-ray crystallography studies have revealed that the PPARα LBD possesses a large, Y-shaped ligand-binding pocket capable of accommodating ligands.[12][13] The binding of fenofibric acid is not a simple lock-and-key interaction; it induces a critical conformational change in the receptor, most notably in the Activation Function-2 (AF-2) domain located in helix 12 of the LBD.[2][13] This repositioning of helix 12 is the pivotal event that transitions the receptor from an inactive to an active state, creating a stable binding surface for coactivator proteins.[13]

Step 2: Heterodimerization with Retinoid X Receptor (RXR)

In its active conformation, PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[10][14] This partnership is obligatory for DNA binding and subsequent gene regulation. The PPARα/RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences.

Step 3: PPRE Binding and Co-regulator Recruitment

The activated PPARα/RXR complex translocates to the nucleus and scans the genome for specific recognition sites known as Peroxisome Proliferator Response Elements (PPREs).[11][15] PPREs are typically composed of a direct repeat of the nucleotide sequence AGGTCA separated by a single nucleotide (DR-1).[15] Upon binding to a PPRE in the promoter region of a target gene, the complex dismisses co-repressor proteins and recruits a suite of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and PGC-1α.[12][13] These coactivators act as a bridge to the general transcriptional machinery, including RNA polymerase II, to initiate or enhance the transcription of the downstream gene.[15]

Part 3: Downstream Effects on Metabolism and Inflammation

The activation of the PPARα signaling pathway by fenofibric acid results in a coordinated transcriptional program that profoundly impacts lipid metabolism and inflammatory processes.

Modulation of Lipid and Lipoprotein Metabolism

Fenofibric acid orchestrates a multi-pronged approach to normalize lipid profiles.[3]

-

Triglyceride Reduction: It robustly decreases plasma triglycerides by increasing the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins like VLDL.[5][8][16] Concurrently, it suppresses the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity.[5] This dual action dramatically enhances the clearance of triglyceride-rich particles from the plasma.[5]

-

Increased Fatty Acid Oxidation: PPARα activation upregulates a battery of genes involved in the uptake and catabolism of fatty acids through β-oxidation in both mitochondria and peroxisomes.[3][6][8][17] Key target genes include acyl-CoA oxidase 1 (ACOX1) and carnitine palmitoyltransferase 1 (CPT1), leading to a reduction in the fatty acids available for triglyceride synthesis.

-

HDL Cholesterol Elevation: The drug promotes an increase in high-density lipoprotein (HDL) cholesterol, often termed "good" cholesterol, by stimulating the transcription of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL particles.[5][18]

-

LDL Particle Modification: Fenofibric acid favorably alters the composition of low-density lipoprotein (LDL) particles, shifting them from small, dense, highly atherogenic particles to larger, more buoyant forms that are more readily cleared by cholesterol receptors.[3][5]

| Target Gene | Function | Effect of Fenofibric Acid | Physiological Outcome |

| LPL (Lipoprotein Lipase) | Hydrolyzes triglycerides in lipoproteins.[8] | Upregulation | Increased clearance of VLDL and chylomicrons.[5] |

| APOC3 (Apolipoprotein C-III) | Inhibits Lipoprotein Lipase.[5] | Downregulation | Enhanced LPL activity and triglyceride clearance.[5] |

| APOA1 / APOA2 | Structural components of HDL.[5] | Upregulation | Increased HDL cholesterol levels.[5] |

| ACOX1 / CPT1 | Enzymes in peroxisomal and mitochondrial fatty acid β-oxidation.[8] | Upregulation | Increased fatty acid catabolism in the liver.[3] |

| NPC1L1 | Critical for intestinal cholesterol absorption.[19] | Downregulation | Reduced cholesterol absorption.[19] |

Anti-Inflammatory Actions

Beyond its metabolic effects, fenofibric acid exerts significant anti-inflammatory actions. This is primarily achieved through a mechanism known as transcriptional repression. The activated PPARα protein can physically interact with and inhibit the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[20][21][22] This protein-protein interaction prevents these factors from binding to their target genes, thereby suppressing the expression of inflammatory mediators like interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1).[20][21][22] This effect is independent of the lipid-lowering action and contributes to the overall cardiovascular benefits of the drug.[23][24]

Part 4: Key Methodologies for Mechanistic Validation

A rigorous, multi-faceted experimental approach is essential to validate the mechanism of action of a PPARα agonist like fenofibric acid. The protocols described below represent self-validating systems where results from one assay inform and are confirmed by the others.

Experimental Workflow Overview

Protocol 1: PPARα Transactivation Luciferase Reporter Assay

Principle: This cell-based assay quantifies the ability of a compound to functionally activate the PPARα receptor and drive transcription from a PPRE-controlled reporter gene (luciferase). An increase in light output directly correlates with receptor activation.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., COS-7 or HepG2) in 96-well plates. The choice of cell line is critical; HepG2 cells are of human liver origin and endogenously express the necessary machinery, making them a relevant model.[25]

-

Transfection: Co-transfect cells with two plasmids:

-

An expression vector for full-length human PPARα.

-

A reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of fenofibric acid (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).[12] Include a known potent PPARα agonist (e.g., GW7647) as a positive control.[12]

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of fenofibric acid concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

Principle: This biochemical assay directly measures the ligand-dependent interaction between the PPARα LBD and a coactivator peptide. It provides direct evidence of the conformational change required for coactivator binding.

Methodology:

-

Reagent Preparation: Prepare assay buffer and serial dilutions of fenofibric acid. The core reagents are:

-

GST- or His-tagged PPARα-LBD protein.

-

A biotinylated peptide derived from a coactivator protein (e.g., SRC-1).

-

Europium (Eu³⁺)-labeled anti-tag antibody (donor fluorophore).

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).

-

-

Assay Assembly: In a low-volume 384-well plate, combine the PPARα-LBD, the coactivator peptide, and the test compound (fenofibric acid).

-

Incubation: Incubate at room temperature for 1 hour to allow the ligand to bind to the receptor and for the receptor-coactivator interaction to reach equilibrium.

-

Detection: Add the Eu³⁺-labeled antibody and Streptavidin-APC and incubate for another 1-2 hours.

-

TR-FRET Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. A high ratio indicates proximity of the donor and acceptor, signifying that fenofibric acid has successfully promoted the recruitment of the coactivator peptide to the PPARα-LBD. Plot the ratio against compound concentration to determine the EC₅₀.

Protocol 3: Target Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

Principle: This assay validates that receptor activation and coactivator recruitment translate into the intended biological outcome: the transcriptional regulation of known PPARα target genes in a relevant cell type.

Methodology:

-

Cell Culture and Treatment: Culture human hepatocytes (e.g., HepG2 cells) to confluence. Treat the cells with fenofibric acid at a concentration determined from the reporter assay (e.g., 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[25]

-

RNA Isolation: Harvest the cells and isolate total RNA using a silica-column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT)s.

-

Quantitative PCR: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Include primers specific for PPARα target genes (e.g., CPT1, ACOX1, APOA1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Thermal Cycling: Run the reactions on a real-time PCR instrument.

-

Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative change in gene expression using the ΔΔCq method. A significant increase in the mRNA levels of target genes in fenofibric acid-treated cells compared to control cells confirms the drug's downstream transcriptional activity.

Conclusion

The mechanism of action of fenofibric acid is a well-defined paradigm of nuclear receptor agonism. Through its direct binding and activation of PPARα, it initiates a precise and powerful transcriptional program that comprehensively remodels lipid and lipoprotein metabolism while simultaneously dampening inflammatory signaling pathways. This dual action on metabolism and inflammation underscores its therapeutic value in reducing cardiovascular risk associated with dyslipidemia. The experimental methodologies outlined here provide a robust framework for researchers to probe this pathway, enabling the discovery and characterization of novel PPARα modulators for the next generation of metabolic therapies.

References

-

Kamata, T., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fenofibric acid?. Patsnap. Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of fenofibrate?. Dr.Oracle. Available at: [Link]

- Anonymous. (n.d.).

-

GlobalRx. (n.d.). Clinical Profile: Fenofibric Acid 135mg Delayed-Release Capsule. GlobalRx. Available at: [Link]

- Anonymous. (n.d.). The Crucial Role of Fenofibric Acid in Modern Pharmaceutical Development. Source not specified.

-

QIAGEN. (n.d.). PPAR Signaling. GeneGlobe. Available at: [Link]

-

El-Hajj, R., et al. (2025). Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver. Scientific Reports. Available at: [Link]

-

Aslibekyan, S., et al. (2012). The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study. Journal of Lipid Research. Available at: [Link]

-

Kamata, T., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience. Available at: [Link]

-

Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem Compound Database. Available at: [Link]

-

Caldwell, J. (1989). The Biochemical Pharmacology of Fenofibrate. Cardiology. Available at: [Link]

-

Wang, L., et al. (2019). The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats. Xenobiotica. Available at: [Link]

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Medscape. (n.d.). Fibricor, Trilipix (fenofibric acid) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

-

Li, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα involved... ResearchGate. Available at: [Link]

-

CUSABIO. (n.d.). PPAR signaling pathway. CUSABIO. Available at: [Link]

-

GlobalRx. (n.d.). Fenofibric Acid 135mg Delayed-Release Capsule: Clinical Profile. GlobalRx. Available at: [Link]

-

Ai, M., et al. (2023). Anti-inflammatory role of fenofibrate in treating diseases. Frontiers in Pharmacology. Available at: [Link]

-

Ai, M., et al. (2023). Anti-inflammatory role of fenofibrate in treating diseases. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Simplified PPARα dependent mechanism of action of fenofibrate on lipid metabolism. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Mechanism of Fenofibrate: How PPAR Alpha Activation Regulates Lipid Metabolism. ningboinno.com. Available at: [Link]

-

Vu-Dac, N., et al. (2003). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Deplanque, D., et al. (2003). Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment. Journal of Neuroscience. Available at: [Link]

-

Caldwell, J. (1989). The biochemical pharmacology of fenofibrate. Cardiology. Available at: [Link]

-

Hovis, C. M., et al. (2012). Peroxisome Proliferator–Activated Receptor‐α Agonism With Fenofibrate Does Not Suppress Inflammatory Responses to Evoked Endotoxemia. Journal of the American Heart Association. Available at: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory effects of fenofibrate. ResearchGate. Available at: [Link]

-

Llaverias, G., et al. (2004). Fenofibrate reduces intestinal cholesterol absorption via PPARalpha-dependent modulation of NPC1L1 expression in mouse. Journal of Lipid Research. Available at: [Link]

-

ResearchGate. (n.d.). Classical fenofibrate signaling pathway. ResearchGate. Available at: [Link]

-

Edelstein, D. L., et al. (1998). Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway. Toxicology Letters. Available at: [Link]

-

Chan, S. H. H., et al. (2018). Anti-Hypertensive Action of Fenofibrate via UCP2 Upregulation Mediated by PPAR Activation in Baroreflex Afferent Pathway. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. droracle.ai [droracle.ai]

- 6. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Articles [globalrx.com]

- 17. karger.com [karger.com]

- 18. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Fenofibrate reduces intestinal cholesterol absorption via PPARalpha-dependent modulation of NPC1L1 expression in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 22. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory role of fenofibrate in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory role of fenofibrate in treating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenofibric Acid: A Technical Guide to the Active Metabolite of Fenofibrate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of fenofibric acid, the pharmacologically active metabolite of the prodrug fenofibrate. Fenofibrate is a widely prescribed third-generation fibric acid derivative used in the management of dyslipidemia, particularly hypertriglyceridemia.[1][2][3] Its therapeutic effects are not exerted by the parent compound but by fenofibric acid, which is rapidly formed post-administration through hydrolysis. This guide delves into the molecular mechanism of fenofibric acid, centered on its role as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We will explore its detailed pharmacokinetic and pharmacodynamic profiles, clinical efficacy, established analytical methodologies for its quantification, and critical considerations for drug development, including drug-drug interactions. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals engaged in lipid research and pharmaceutical development.

From Prodrug to Active Moiety: The Bioactivation of Fenofibrate

Fenofibrate itself is a pharmacologically inert prodrug.[4][5] This design is a key pharmaceutical strategy to enhance the drug's oral bioavailability and formulation characteristics, as fenofibrate is a highly lipophilic compound that is virtually insoluble in water.[1][2] Upon oral administration, fenofibrate is well absorbed from the gastrointestinal tract and is immediately and completely hydrolyzed by tissue and plasma esterases, such as carboxylesterase 1, to its active form, fenofibric acid.[4][5][6][7] No unchanged fenofibrate is detectable in the plasma, underscoring the efficiency of this conversion.[7][8]

The development of various formulations, including micronized, nanoparticle, and hydrophilic choline salt versions, has aimed to improve the dissolution and absorption of fenofibrate, thereby ensuring consistent and efficient delivery of fenofibric acid to the systemic circulation.[1][2][9] Newer nanoparticle and choline salt formulations, in particular, exhibit higher bioavailability and can be taken without regard to meals, unlike earlier versions that required co-administration with food to maximize absorption.[1][2][9]

Caption: Metabolic activation of fenofibrate to fenofibric acid.

Molecular Mechanism of Action: PPARα Agonism

The primary mechanism through which fenofibric acid exerts its lipid-modifying effects is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][10][11] PPARα is a ligand-activated nuclear transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation.[10][11][12]

The PPARα Signaling Pathway:

-

Ligand Binding: Fenofibric acid enters hepatocytes and binds to the PPARα receptor in the cytoplasm.

-

Heterodimerization: This binding event induces a conformational change in PPARα, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[13][14]

-

DNA Binding: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10][14]

-

Gene Transcription Modulation: This binding modulates the transcription of numerous genes, leading to the following key downstream effects:

-

Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) gene expression and downregulation of its inhibitor, apolipoprotein C-III (ApoC-III). This enhances the clearance of triglyceride-rich particles like very-low-density lipoproteins (VLDL).[4][5][7]

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in hepatic fatty acid uptake and beta-oxidation, which reduces the substrate available for triglyceride synthesis.[10][11][15]

-

Increased HDL Synthesis: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein components of high-density lipoprotein (HDL), leading to higher circulating HDL cholesterol levels.[5][7][11]

-

Modified LDL Particles: A shift in low-density lipoprotein (LDL) particles from small, dense, highly atherogenic particles to larger, more buoyant particles that are more readily cleared.[5][7]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fenofibric Acid/Fenofibrate Monograph for Professionals - Drugs.com [drugs.com]

- 5. droracle.ai [droracle.ai]

- 6. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. tandfonline.com [tandfonline.com]

- 9. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 10. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 11. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 12. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Fenofibric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. It delves into the historical context of its discovery, elucidates its mechanism of action as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, and offers a detailed exploration of its chemical synthesis. The guide is designed to provide researchers and drug development professionals with a deep understanding of the scientific principles and practical methodologies associated with this important therapeutic agent. Key synthetic routes, including the Bargellini reaction and Williamson ether synthesis, are examined in detail, with an emphasis on the rationale behind experimental choices. Furthermore, this guide includes detailed protocols for synthesis, purification, and analysis, supported by quantitative data and visual diagrams to facilitate comprehension and practical application.

Introduction: The Genesis of a Key Lipid-Regulating Agent

Fenofibric acid, chemically known as 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, is the pharmacologically active form of fenofibrate, a widely prescribed drug for the management of dyslipidemia.[1][2] Fenofibrate itself is a prodrug that undergoes rapid hydrolysis in the body to yield fenofibric acid, which is responsible for the therapeutic effects.[3] The discovery of fenofibric acid's role as the active metabolite was a pivotal moment in understanding the pharmacology of fibrates, a class of drugs that have been in clinical use for decades to treat high triglyceride and low high-density lipoprotein (HDL) cholesterol levels.[4]

The primary therapeutic utility of fenofibric acid lies in its ability to modulate lipid metabolism, thereby reducing the risk of cardiovascular diseases associated with abnormal lipid profiles.[2] Its significance in drug development is underscored by its approval for use in combination with statins for the treatment of mixed dyslipidemia, offering a multi-faceted approach to cholesterol management.[5]

Physicochemical Properties of Fenofibric Acid:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅ClO₄ | |

| Molecular Weight | 318.75 g/mol | |

| Melting Point | 179 – 183°C | [6] |

| Appearance | White to almost white crystalline powder | [6] |

| Solubility | Insoluble in water; solubility increases with pH | [6] |

| pKa | 4 | [7] |

| log P | 3.85 | [7] |

The Core Mechanism of Action: A Deep Dive into PPARα Activation

The lipid-lowering effects of fenofibric acid are primarily mediated through its potent agonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[8][9] The activation of PPARα by fenofibric acid initiates a cascade of transcriptional events that regulate the expression of numerous genes involved in lipid and lipoprotein metabolism, as well as inflammation.[8][10]

The binding of fenofibric acid to PPARα induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[8][9]

Key Downstream Effects of PPARα Activation by Fenofibric Acid:

-

Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, and stimulates the cellular uptake and beta-oxidation of fatty acids.[8]

-

Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibric acid decreases the synthesis of ApoC-III, an inhibitor of LPL, further enhancing the clearance of triglyceride-rich lipoproteins.[8]

-

Increased HDL Cholesterol: It promotes the synthesis of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased levels of "good" cholesterol.[8]

-

Anti-inflammatory Effects: PPARα activation can interfere with pro-inflammatory signaling pathways, such as NF-κB, contributing to the anti-atherosclerotic effects of fenofibric acid.[10]

Chemical Synthesis of Fenofibric Acid: A Tale of Two Routes

The synthesis of fenofibric acid has been approached through several methodologies, with two primary routes standing out in terms of efficiency and industrial applicability: the Bargellini reaction and the Williamson ether synthesis.

The Bargellini Reaction: A Classic Multicomponent Approach

The Bargellini reaction, a multicomponent reaction discovered in the early 20th century, offers a direct and efficient pathway to sterically hindered carboxylic acids like fenofibric acid.[11][12] This one-pot synthesis is particularly advantageous for its atom economy and operational simplicity.[13]

The reaction typically involves the condensation of a phenol (4-chloro-4'-hydroxybenzophenone), a ketone (acetone), and chloroform in the presence of a strong base, such as sodium hydroxide.[11]

The Accepted Mechanism of the Bargellini Reaction:

The currently accepted mechanism involves the initial formation of a trichloromethyl carbinol from the reaction of acetone and chloroform under basic conditions. This intermediate rapidly forms a gem-dichloroepoxide. The phenoxide of 4-chloro-4'-hydroxybenzophenone then acts as a nucleophile, attacking the epoxide in an SN2-like reaction. The resulting intermediate undergoes hydrolysis of the geminal dichloride to yield the final carboxylic acid product.[12][13][14]

Sources

- 1. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]

- 2. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenofibric acid | 42017-89-0 [chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Fenofibric Acid: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. turkjps.org [turkjps.org]

- 8. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bargellini reaction - Wikipedia [en.wikipedia.org]

- 12. The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fenofibric Acid's Role in Lipid Metabolism and Dyslipidemia

Abstract

Dyslipidemia, characterized by an atherogenic profile of elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and often elevated low-density lipoprotein cholesterol (LDL-C), is a cornerstone of cardiovascular disease (CVD) risk.[1][2][3] Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a potent lipid-modifying agent that plays a crucial role in the management of these lipid abnormalities.[2][4][5] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of fenofibric acid. We will dissect its primary mode of action as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, detail its multifaceted impact on triglyceride and lipoprotein metabolism, present quantitative clinical data, and outline key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of fenofibric acid's role in correcting dyslipidemia.

The Central Mechanism: PPARα Activation

The pharmacological activity of fenofibric acid is fundamentally mediated through its potent agonism of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][6][7] PPARα is a ligand-activated nuclear receptor that functions as a key transcriptional regulator of genes involved in a multitude of lipid and lipoprotein metabolic pathways.[1][8]

The activation sequence is a well-defined molecular cascade:

-

Ligand Binding: Fenofibric acid, circulating in the plasma, enters hepatocytes and other target cells and binds to the ligand-binding domain of PPARα.[9][10]

-

Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARα receptor, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[8]

-

PPRE Binding & Gene Transcription: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][8]

-

Modulation of Gene Expression: This binding recruits co-activator proteins and initiates the transcription of a suite of genes that collectively orchestrate a profound shift in lipid homeostasis, leading to the clinically observed improvements in the lipid profile.[1]

Caption: Fenofibric acid activation of the PPARα signaling pathway.

Pharmacological Impact on Lipid and Lipoprotein Metabolism

The activation of PPARα by fenofibric acid unleashes a coordinated, multi-pronged assault on the dyslipidemic state. The effects can be best understood by examining the impact on each major lipid component.

Triglyceride Reduction: A Three-Pronged Approach

Fenofibric acid's most pronounced effect is a significant reduction in plasma triglycerides, often by 30-50%.[9][11] This is achieved through three primary, synergistic mechanisms:

-

Enhanced Lipolysis of TG-Rich Lipoproteins: Fenofibric acid upregulates the transcription of the lipoprotein lipase (LPL) gene.[1][7] LPL is the primary enzyme responsible for hydrolyzing triglycerides within circulating chylomicrons and Very-Low-Density Lipoproteins (VLDL), thereby clearing them from the plasma.[12]

-

Suppression of an LPL Inhibitor: Concurrently, it suppresses the hepatic gene expression of apolipoprotein C-III (ApoC-III).[1][7] ApoC-III is a potent inhibitor of LPL activity; its reduction therefore "releases the brakes" on LPL, further enhancing the catabolism of TG-rich lipoproteins.[7][9]

-

Increased Hepatic Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and mitochondrial β-oxidation in the liver.[4][5][12] This increased fatty acid burning reduces the substrate availability for the synthesis of new triglycerides, thereby decreasing hepatic VLDL production and secretion.[12]

HDL Cholesterol Elevation

Fenofibric acid therapy consistently leads to an increase in HDL-C levels, typically in the range of 10-30%.[1][6] This beneficial effect is driven by:

-

Increased Apolipoprotein Synthesis: PPARα activation directly increases the transcription of the major structural proteins of HDL particles, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II).[1][7][13] This boosts the production of nascent HDL particles.

-

Enhanced Reverse Cholesterol Transport: Fenofibric acid has been shown to enhance the expression of the ATP-binding cassette transporter A1 (ABCA1) gene.[14][15][16] The ABCA1 transporter is critical for the initial step of reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells (like macrophages in the arterial wall) to ApoA-I, thus forming HDL.

Modulation of LDL Cholesterol

The effect of fenofibric acid on LDL-C concentration can be variable. While it can lower LDL-C by 10-20% in some patients, its more significant contribution is the qualitative modification of LDL particles.[1][11] PPARα activation promotes a shift from small, dense, highly atherogenic LDL particles to larger, more buoyant LDL particles.[9][10][13] These larger particles are less susceptible to oxidation and are cleared more rapidly from circulation, which is considered a cardioprotective effect.[10][13]

Caption: Fenofibric acid's multifaceted effects on lipid metabolism pathways.

Quantitative Efficacy from Clinical Trials

The mechanistic actions of fenofibric acid translate into robust and clinically significant improvements in the lipid profiles of patients with dyslipidemia. Data from numerous phase III clinical trials, both as monotherapy and in combination with statins, have consistently demonstrated its efficacy.[17][18][19]

| Lipid Parameter | Monotherapy Efficacy (% Change) | Combination Therapy (with Statin) Efficacy (% Change) | Source(s) |

| Triglycerides (TG) | ↓ 30% to 50% | ↓ 44% to 50% | [6][9][11][20] |

| HDL Cholesterol (HDL-C) | ↑ 10% to 30% | ↑ 20% to 21% | [1][6][20] |

| LDL Cholesterol (LDL-C) | ↓ 10% to 20% | ↓ 37% to 39% (similar to statin alone) | [1][11][20] |

| Non-HDL Cholesterol | Significant Decrease | ↓ 51% | [1][11] |

| Apolipoprotein B (ApoB) | Significant Decrease | Significant Decrease | [1][17] |

Note: Efficacy ranges are approximate and can vary based on baseline lipid levels, patient population, and specific statin used in combination therapy.

Key Experimental Methodologies

Validating the mechanisms and quantifying the effects of fenofibric acid require robust experimental protocols. Below are outlines for two fundamental assays.

Protocol: In Vitro Quantification of ApoA-IV mRNA Induction in HepG2 Cells

This protocol is designed to validate the effect of fenofibric acid on the gene expression of an apolipoprotein in a relevant human liver cell line. Fenofibric acid has been shown to cause a strong, dose-dependent increase in apolipoprotein A-IV (apoA-IV) mRNA levels in HepG2 cells.[21]

Objective: To quantify the change in apoA-IV mRNA levels in HepG2 cells following treatment with fenofibric acid.

Methodology:

-

Cell Culture: Culture human hepatoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) of fenofibric acid in dimethyl sulfoxide (DMSO) due to its poor aqueous solubility.[22]

-

Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of fenofibric acid (e.g., 0, 25, 50, 100 µM). Include a vehicle control group treated with the same final concentration of DMSO (typically <0.1%).[22] Incubate for 24 hours.

-

RNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Use primers specific for human apoA-IV and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture should contain cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

-

Data Analysis: Calculate the relative expression of apoA-IV mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol: Quantification of Fenofibric Acid in Rat Plasma via HPLC

This protocol provides a framework for determining the pharmacokinetic profile of fenofibric acid in an animal model.

Objective: To measure the concentration of fenofibric acid in plasma samples over time following oral administration.

Methodology:

-

Sample Collection: Administer fenofibric acid or its prodrug, fenofibrate, orally to rats.[23] Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Centrifuge the blood to separate the plasma and store at -80°C until analysis.

-

Standard Curve Preparation: Prepare standard solutions of fenofibric acid in blank rat plasma at known concentrations (e.g., 0.03 to 10 µg/mL).[23]

-

Sample Preparation:

-

To 200 µL of plasma sample (or standard), add an internal standard (e.g., sildenafil) to account for extraction variability.[23]

-

Precipitate plasma proteins by adding 400 µL of ice-cold acetonitrile.[22]

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.[22]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% phosphoric acid).[22]

-

Detection: Set the UV detector to a wavelength with strong absorbance for fenofibric acid, typically around 286 nm.[22]

-

Injection: Inject the reconstituted samples onto the column.

-

-

Data Analysis: Quantify the fenofibric acid concentration in the unknown samples by comparing the peak area ratio (fenofibric acid/internal standard) to the standard curve generated from the plasma standards.

Safety and Tolerability

While generally well-tolerated, fenofibric acid is associated with certain side effects.[24] The most common are gastrointestinal disturbances and headaches.[6][24] A more significant concern is the potential for elevated liver enzymes (transaminases), necessitating regular liver function monitoring.[24][25] Myopathy and, in rare cases, rhabdomyolysis can occur, particularly when co-administered with statins, although the risk is low.[24][26] Fenofibric acid is contraindicated in patients with severe renal or hepatic impairment and pre-existing gallbladder disease.[25][27]

Conclusion

Fenofibric acid is a cornerstone in the management of dyslipidemia, particularly for patients with high triglycerides and low HDL-C. Its therapeutic efficacy is a direct result of its function as a potent PPARα agonist, which triggers a cascade of beneficial transcriptional changes. By enhancing the catabolism of triglyceride-rich lipoproteins, boosting HDL synthesis and reverse cholesterol transport, and favorably modifying LDL particle size, fenofibric acid comprehensively addresses the key features of the atherogenic lipid profile. A thorough understanding of these molecular mechanisms is essential for researchers and clinicians working to mitigate cardiovascular risk and develop next-generation metabolic therapies.

References

- Clinical Profile: Fenofibric Acid 135mg Delayed-Release Capsules. GlobalRx.

- Fenofibric acid: a new fibrate approved for use in combination with statin for the tre

- What is the mechanism of Fenofibric acid?

- The biochemical pharmacology of fenofibr

- What is Fenofibric acid used for?

- How does fenofibr

- Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver.

- What are the side effects of Fenofibric acid?

- What is the mechanism of action of fenofibrate (Fibric acid deriv

- Fenofibric Acid, an Active Form of Fenofibrate, Increases Apolipoprotein AI–Mediated High-Density Lipoprotein. AHA Journals.

- What is the mechanism of action of fenofibr

- Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid. NIH.

- Fenofibric Acid: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.

- Fenofibrate (Tricor): Uses, Side Effects, Interactions & More. GoodRx.

- Fenofibric Acid Drug Information - Indications, Dosage, Side Effects and Precautions. Medindia.

- Fenofibrate's Role in Lipid Metabolism and Gene Regul

- Full article: Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Taylor & Francis Online.

- Long-term safety and efficacy of fenofibric acid in combination with statin therapy for the treatment of p

- Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells. PubMed.

- The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. PubMed.

- Fenofibric acid, an active form of fenofibrate, increases apolipoprotein A-I-mediated high-density lipoprotein biogenesis by enhancing transcription of ATP-binding cassette transporter A1 gene in a liver X receptor-dependent manner. PubMed.

- Women with mixed dyslipidemia benefit from fenofibric acid plus a statin.

- Fenofibric Acid, an Active Form of Fenofibrate, Increases Apolipoprotein A-I–Mediated High-Density Lipoprotein Biogenesis by Enhancing Transcription of ATP-Binding Cassette Transporter A1 Gene in a Liver X Receptor–Dependent Manner. AHA Journals.

- The effects of fenofibric acid alone and with statins on the prevalence of metabolic syndrome and its diagnostic components in p

- Technical Support Center: Addressing Variability in Fenofibrate Tre

- Evaluation of a new formulation of fenofibric acid, ABT-335, co-administered with statins : study design and rationale of a phase III clinical programme. PubMed.

- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO.

Sources

- 1. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. What is Fenofibric acid used for? [synapse.patsnap.com]

- 8. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. tandfonline.com [tandfonline.com]

- 12. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. ahajournals.org [ahajournals.org]

- 15. Fenofibric acid, an active form of fenofibrate, increases apolipoprotein A-I-mediated high-density lipoprotein biogenesis by enhancing transcription of ATP-binding cassette transporter A1 gene in a liver X receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Long-term safety and efficacy of fenofibric acid in combination with statin therapy for the treatment of patients with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effects of fenofibric acid alone and with statins on the prevalence of metabolic syndrome and its diagnostic components in patients with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of a new formulation of fenofibric acid, ABT-335, co-administered with statins : study design and rationale of a phase III clinical programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. contemporaryobgyn.net [contemporaryobgyn.net]

- 21. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. scielo.br [scielo.br]

- 24. What are the side effects of Fenofibric acid? [synapse.patsnap.com]

- 25. medindia.net [medindia.net]

- 26. goodrx.com [goodrx.com]

- 27. Fenofibric Acid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fenofibric Acid

Executive Summary

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a cornerstone therapy for managing dyslipidemia, particularly severe hypertriglyceridemia.[1][2] Its therapeutic efficacy is a direct consequence of its integrated pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a detailed examination of the molecular mechanisms, disposition, and clinical response associated with fenofibric acid. The primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of numerous genes involved in lipid and lipoprotein metabolism.[3][4] Understanding the journey of fenofibric acid—from absorption influenced by food and formulation to its ultimate elimination—is critical for optimizing dosing strategies and ensuring patient safety, especially in special populations such as those with renal impairment.[1][5]

Introduction: The Clinical Context of Dyslipidemia

Dyslipidemia, characterized by elevated levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B), coupled with low levels of high-density lipoprotein cholesterol (HDL-C), is a major risk factor for atherosclerotic cardiovascular disease.[2] While statins are the primary intervention for lowering LDL-C, residual cardiovascular risk often remains, partly due to other lipid abnormalities.[6] Fenofibric acid addresses this residual risk by primarily targeting triglyceride-rich lipoproteins.[2][7] It is the active moiety responsible for the therapeutic effects observed after the administration of fenofibrate, which is rapidly hydrolyzed by esterases in the body.[4][8] This guide dissects the science behind how fenofibric acid concentration in the body relates to its lipid-modifying effects.

Pharmacodynamics (PD): The Molecular and Physiological Impact

The pharmacodynamic effects of fenofibric acid are centered on its role as a potent agonist of PPARα.[3][9]

Primary Mechanism of Action: PPARα Agonism

PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[10] The activation of PPARα by fenofibric acid initiates a cascade of events that profoundly alters lipid metabolism:[3][4]

-

Heterodimerization: Upon binding to fenofibric acid, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).[11][12][13]

-

DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[13]

-

Gene Transcription Modulation: This binding regulates the transcription of genes involved in nearly every aspect of lipid handling.[3][7]

Key Downstream Effects of PPARα Activation:

-

Increased Lipolysis: Upregulates the expression of lipoprotein lipase (LPL), the primary enzyme that hydrolyzes triglycerides from circulating VLDL and chylomicrons.[7][8]

-

Reduced VLDL Production: Decreases the production of apolipoprotein C-III (apoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.[7][8]

-

Increased Fatty Acid Oxidation: Stimulates the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.[3][4]

-

Increased HDL Synthesis: Increases the production of apolipoproteins A-I and A-II, the major protein components of HDL, leading to higher HDL-C levels.[4][7]

-

Modified LDL Particles: Promotes a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles, which are more readily cleared from circulation.[7][8]

Mandatory Visualization: PPARα Signaling Pathway

Caption: PPARα activation by fenofibric acid and downstream effects.

Additional Pharmacodynamic Effects

Beyond lipid modulation, fenofibric acid exhibits other clinically relevant effects:

-

Uric Acid Reduction: It reduces serum uric acid levels by increasing its urinary excretion.[7][8]

-

Anti-inflammatory Properties: It can lower levels of inflammatory markers such as C-reactive protein (CRP) and fibrinogen.[4][8]

Experimental Protocol: In Vitro PPARα Reporter Gene Assay

This assay is fundamental for quantifying the potency of a compound as a PPARα agonist. The causality behind this choice is its direct measurement of the transcriptional activation, which is the core mechanism of fenofibric acid.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 or HepG2) that has been co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene downstream of a PPRE sequence.

-

Compound Treatment: Add varying concentrations of fenofibric acid (and appropriate controls) to the cell culture wells and incubate for 18-24 hours.

-

Cell Lysis: Lyse the cells to release their contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

-

Data Analysis: Measure the light output using a luminometer. The intensity of the light is directly proportional to the level of PPARα activation. Plot the luminescence signal against the compound concentration to determine the EC50 (the concentration that elicits 50% of the maximal response).

Pharmacokinetics (PK): The Disposition of Fenofibric Acid

The journey of fenofibric acid through the body determines its concentration at the site of action and its duration of effect. Fenofibrate itself is a prodrug; it is not detected in plasma as it is rapidly and completely hydrolyzed to fenofibric acid during absorption.[8][9][14]

Absorption

-

Bioavailability and Formulation: Fenofibrate is highly lipophilic and poorly water-soluble, making early formulations dependent on co-administration with food to enhance absorption.[6][15][16] Modern micronized and nanoparticle formulations have significantly improved solubility and bioavailability, with some allowing for dosing without regard to meals.[6][15][16]

-

Food Effect: For older formulations, administration with food can increase absorption by approximately 35%.[7][17] This is attributed to increased bile secretion, which aids in drug solubilization.

-

Time to Peak Concentration (Tmax): Peak plasma concentrations of fenofibric acid are typically reached within 6 to 8 hours after oral administration of fenofibrate.[7][8]

Distribution

-

Protein Binding: Fenofibric acid is extensively bound to plasma proteins, primarily albumin (>99%).[8][18] This high degree of binding limits its volume of distribution and means that only a small fraction of the drug is free to exert its pharmacological effect.

-

Volume of Distribution: The volume of distribution is relatively small, approximately 0.89 L/kg.[18]

Metabolism

-

Primary Pathway: The metabolism of fenofibric acid is straightforward. It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[9][14][19] The primary metabolic pathway is conjugation with glucuronic acid to form fenofibric acid glucuronide, an inactive metabolite.[8][19][20]

-

Esterase Hydrolysis: The initial conversion of the fenofibrate prodrug to active fenofibric acid is rapidly accomplished by tissue and plasma esterases.[8][9]

Mandatory Visualization: Metabolic Pathway of Fenofibrate

Caption: Metabolic conversion of fenofibrate to its active and inactive forms.

Excretion

-

Primary Route: The majority of a dose (approximately 60-88%) is excreted in the urine, primarily as the inactive fenofibric acid glucuronide conjugate.[7][18][19]

-

Fecal Excretion: A smaller portion (around 25%) is eliminated in the feces.[7][18][19]

-

Half-Life (t½): The elimination half-life of fenofibric acid is approximately 20 hours, which supports a once-daily dosing regimen.[1]

-

Renal Impairment: Because excretion is primarily renal, the clearance of fenofibric acid is significantly reduced in patients with impaired renal function.[1][5] This necessitates dose adjustments to avoid drug accumulation and potential toxicity.[5][21]

Data Presentation: Summary of Pharmacokinetic Parameters

| Parameter | Value | Key Insights |

| Bioavailability | Formulation dependent | Improved with micronized/nanoparticle forms; enhanced with food for older formulations.[6][22] |

| Tmax (Time to Peak) | 6 - 8 hours | Relatively slow absorption.[7][8] |

| Protein Binding | > 99% (to albumin) | High binding restricts distribution and potential for displacement interactions.[8][18] |

| Metabolism | Hydrolysis, Glucuronidation | Not dependent on CYP450 enzymes, reducing risk of many metabolic drug interactions.[9][19] |

| Elimination Half-life | ~20 hours | Suitable for once-daily dosing.[1] |

| Route of Excretion | ~60% Urine, 25% Feces | Primarily renal; dose adjustment is critical in renal dysfunction.[7][19] |

Experimental Protocol: Bioanalytical Quantification by LC-MS/MS

To establish a PK profile, one must accurately measure drug concentrations in biological matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and specificity. This protocol is a self-validating system through the use of an internal standard and quality controls.

Methodology:

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard (IS) (e.g., a stable isotope-labeled version of fenofibric acid). The IS is crucial as it corrects for variability during sample processing and analysis.

-

Perform protein precipitation by adding a solvent like acetonitrile to crash out plasma proteins.

-

Centrifuge the sample and collect the supernatant.

-

-

Chromatographic Separation (LC):

-

Detection (MS/MS):

-

The column eluent is introduced into the mass spectrometer.

-

Utilize electrospray ionization (ESI) in negative mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both fenofibric acid and the IS (Selected Reaction Monitoring - SRM). This provides high specificity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of fenofibric acid in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

-

Include Quality Control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.[23]

-

PK/PD Relationship and Clinical Implications

The therapeutic effect of fenofibric acid is directly related to its plasma concentration. Steady-state concentrations are typically achieved within 5-9 days of consistent dosing.[7][18]

Dose-Response Relationship

Clinical studies demonstrate a clear dose-dependent reduction in triglycerides and an increase in HDL-C.[1] For example, fenofibric acid has been shown to reduce triglyceride levels by up to 40% from baseline.[1]

Considerations in Special Populations

-

Renal Impairment: This is the most critical factor affecting fenofibric acid's PK profile. In patients with severe renal impairment (eGFR <30 mL/min/1.73m²), exposure to fenofibric acid can increase 2.7-fold.[2] Therefore, the drug is contraindicated in this population, and dose reductions are required for those with mild to moderate impairment.[5][21]

-

Geriatric Population: Elderly patients often have reduced renal function, so dose selection should be based on renal status rather than age alone.[2]

Drug-Drug Interactions

-

Statins: Co-administration with statins can increase the risk of myopathy and rhabdomyolysis, although the risk is lower than with other fibrates like gemfibrozil due to the lack of CYP-mediated interaction.[14][26] Caution is still warranted.

-

Warfarin: Fenofibric acid can potentiate the effects of oral anticoagulants like warfarin, likely by displacing it from protein binding sites and inhibiting its metabolism.[26][27] Close monitoring of PT/INR is essential.[26]

-

Bile Acid Sequestrants: Drugs like cholestyramine can decrease the absorption of fenofibric acid. Dosing should be separated by at least 1 hour before or 4-6 hours after the sequestrant.[19][28]

Conclusion

Fenofibric acid's clinical utility in dyslipidemia is firmly grounded in its well-defined pharmacodynamic and pharmacokinetic properties. Its potent activation of PPARα provides a robust mechanism for improving atherogenic lipid profiles. The drug's metabolic pathway, which avoids the CYP450 system, offers a favorable profile for certain drug combinations. However, its reliance on renal excretion is a critical consideration, mandating careful patient selection and dose management, particularly in individuals with any degree of renal impairment. Future research may focus on novel formulations to further enhance bioavailability and on pharmacogenomic markers to predict patient response and risk.

References

-

Al-Hadiya, B. H., Khurshid, F., & Shakeel, F. (2017). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 25(1), 128–135. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fenofibric acid? Patsnap. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of fenofibrate? Dr.Oracle. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fenofibrate? Patsnap. [Link]

-

Apothecon. (n.d.). Fenofibric Acid 45mg Delayed-Release Capsule: Clinical Overview and Applications. Apothecon. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of fenofibrate (Fibric acid derivative)? Dr.Oracle. [Link]

-

RxList. (2023). Fenofibric Acid: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

PrescriberPoint. (n.d.). Fenofibric Acid capsule, Delayed Release - 0 Major Interactions. PrescriberPoint. [Link]

-

Drugs.com. (n.d.). Fenofibric acid Interactions. Drugs.com. [Link]

-

Mayo Clinic. (2025). Fenofibric acid (oral route) - Side effects & dosage. Mayo Clinic. [Link]

-

Xu, X., et al. (2016). The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats. Xenobiotica, 46(11), 983-989. [Link]

-

ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα involved... ResearchGate. [Link]

-

Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. Drugs.com. [Link]

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Creative Diagnostics. [Link]

-

ResearchGate. (n.d.). The signaling pathways of PPARα and estrogen receptors. ResearchGate. [Link]

-

Drugs.com. (n.d.). Fibricor Interactions Checker. Drugs.com. [Link]

-

Dr.Oracle. (2025). Can fenofibrate (Fibric acid derivative) cause impaired renal function? Dr.Oracle. [Link]

-

Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

-

Knopp, R. H. (1999). The biochemical pharmacology of fenofibrate. The American journal of cardiology, 83(9B), 5H-11H. [Link]

-

Ting, R. D., et al. (2012). Benefits and Safety of Long-Term Fenofibrate Therapy in People With Type 2 Diabetes and Renal Impairment: The FIELD Study. Diabetes Care, 35(2), 218-225. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fenofibrate. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

ResearchGate. (2020). Bioanalytical method validation of fenofibrate by hplc using human plasma. ResearchGate. [Link]

-

DiabetesontheNet. (n.d.). Fenofibrate is beneficial in people with type 2 diabetes and renal impairment. DiabetesontheNet. [Link]

-

National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. [Link]

-

Balfour, J. A., et al. (1990). Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia. Drugs, 40(2), 260-290. [Link]

-

Toth, P. P., & Thakker, K. M. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology research, 4(2), 47–55. [Link]

-

Han, H. Y., et al. (2018). A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption. Journal of pharmaceutical investigation, 48(1), 101–110. [Link]

-

Jones, P. H. (2003). Clinical pharmacokinetics of fenofibrate. Current medical research and opinion, 19(5), 329-330. [Link]

-

Dr.Oracle. (2025). What are the guidelines for using fenofibrate (Fibric acid derivative) in patients with Chronic Kidney Disease (CKD)? Dr.Oracle. [Link]

-

Ling, H. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55. [Link]

-

ResearchGate. (2025). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. ResearchGate. [Link]

-

PubMed. (2017). Development and Validation of Bioanalytical UHPLC-UV Method for Simultaneous Analysis of Unchanged Fenofibrate and Its Metabolite Fenofibric Acid in Rat Plasma: Application to Pharmacokinetics. PubMed. [Link]

-

ResearchGate. (2025). (PDF) Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. [Link]

-

Mandard, S., et al. (2004). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR research, 2004(1), 1-22. [Link]

-

Kim, T. K., et al. (2017). Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate. Analytical Letters, 50(12), 1937-1946. [Link]

-

Dr.Oracle. (n.d.). Are certain populations more susceptible to fenofibrate-induced organ-specific side effects? Dr.Oracle. [Link]

-

Philadelphia College of Osteopathic Medicine (PCOM) Research Portal. (2012). A Review and Comparison of Fenofibrate and Fenofibric Acid Formulations Available in the United States. PCOM Research Portal. [Link]

-

ClinicalTrials.gov. (2009). Fed Bioequivalence Study of Fenofibric Acid Versus TriCor® (Fenofibrate). ClinicalTrials.gov. [Link]

Sources

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]

- 16. researchgate.net [researchgate.net]

- 17. A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]